5-oxo-N-phenyl-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
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Overview
Description
5-OXO-N-PHENYL-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazoloquinazolines This compound is characterized by its unique structure, which includes a thiazole ring fused to a quinazoline ring, with additional functional groups such as a phenyl group, a sulfanylidene group, and a carboxamide group
Preparation Methods
The synthesis of 5-OXO-N-PHENYL-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the condensation of a thioamide with an isocyanate, followed by cyclization to form the thiazoloquinazoline core. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazoline ring can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group typically yields sulfoxides or sulfones, while reduction of the carbonyl group results in the formation of alcohols .
Scientific Research Applications
5-OXO-N-PHENYL-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: It has shown promise in preliminary studies as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 5-OXO-N-PHENYL-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, as these complexes can interfere with various biochemical pathways.
Comparison with Similar Compounds
When compared to other similar compounds, 5-OXO-N-PHENYL-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups and ring structures. Similar compounds include:
Thiazoloquinazolines: These compounds share the thiazole-quinazoline core but may differ in their substituents, leading to variations in their chemical properties and applications.
Phenylthiazoles: These compounds contain a phenyl group attached to a thiazole ring, but lack the quinazoline moiety, resulting in different reactivity and biological activity.
Quinazoline derivatives: These compounds have the quinazoline ring system but may not contain the thiazole ring or the same functional groups, leading to distinct chemical behaviors.
Properties
Molecular Formula |
C17H11N3O2S2 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
5-oxo-N-phenyl-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
InChI |
InChI=1S/C17H11N3O2S2/c21-15-11-8-4-5-9-12(11)20-14(19-15)13(24-17(20)23)16(22)18-10-6-2-1-3-7-10/h1-9H,(H,18,22)(H,19,21) |
InChI Key |
LAHQOFXBSPJCQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C3NC(=O)C4=CC=CC=C4N3C(=S)S2 |
Origin of Product |
United States |
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